1,1,3,3-Tetramethylcyclopentane

Catalog No.
S14345513
CAS No.
50876-33-0
M.F
C9H18
M. Wt
126.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,3,3-Tetramethylcyclopentane

CAS Number

50876-33-0

Product Name

1,1,3,3-Tetramethylcyclopentane

IUPAC Name

1,1,3,3-tetramethylcyclopentane

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-8(2)5-6-9(3,4)7-8/h5-7H2,1-4H3

InChI Key

YWYCGTZNHWYQBD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)(C)C)C

1,1,3,3-Tetramethylcyclopentane (CAS 50876-33-0) is a highly branched C9 naphthenic hydrocarbon characterized by its compact cyclopentane ring and twin gem-dimethyl groups. It exhibits a boiling point of 118 °C, a low melting point of -88.4 °C, and a liquid density of approximately 0.751 g/cm³ [1]. In procurement and material selection, this compound is primarily sourced as a precise surrogate component for advanced aviation fuels, a reference material for combustion kinetics, and a sterically hindered, inert solvent for specialized chemical synthesis [2].

Generic substitution with linear C9 alkanes (such as n-nonane) or simpler mono-substituted cycloalkanes fails because these alternatives lack the extreme steric hindrance provided by the 1,1,3,3-tetramethyl substitution pattern, leading to drastically different autoignition behaviors and thermal stabilities [1]. Furthermore, attempting to use its synthetic precursor, isophorone, as a substitute in fuel or inert solvent applications is unviable due to isophorone's oxygen content and unsaturation, which introduce unwanted reactivity and polarity [2]. Procurement of pure 1,1,3,3-tetramethylcyclopentane is therefore critical for workflows requiring a fully saturated, highly branched, and structurally compact naphthenic profile [3].

Precursor Conversion and Deoxygenation Efficiency

1,1,3,3-Tetramethylcyclopentane is synthesized via the reduction and cyclization of isophorone. While isophorone contains 11.6% oxygen by mass and has a density of 0.92 g/cm³, the fully converted 1,1,3,3-tetramethylcyclopentane is a 100% saturated hydrocarbon with 0% oxygen and a lower density of 0.751 g/cm³ [1]. This complete deoxygenation is a critical procurement metric when transitioning from chemical precursors to drop-in hydrocarbon fuel components.

Evidence DimensionOxygen Content and Density
Target Compound Data1,1,3,3-Tetramethylcyclopentane (0% oxygen, 0.751 g/cm³)
Comparator Or BaselineIsophorone (11.6% oxygen, 0.92 g/cm³)
Quantified Difference100% reduction in oxygen content; 18.3% reduction in density
ConditionsStandard liquid state at 25 °C

Ensures the material meets the strict zero-oxygen requirements for advanced aviation and turbine fuel formulations.

Combustion Behavior and Autoignition Resistance

The highly branched structure of 1,1,3,3-tetramethylcyclopentane imparts exceptional autoignition resistance compared to linear hydrocarbons of the same carbon number. While linear n-nonane exhibits a Research Octane Number (RON) of approximately -17, highly branched C9 naphthenes like 1,1,3,3-tetramethylcyclopentane demonstrate RON values exceeding 90, reflecting a massive shift in thermal stability and radical propagation during combustion [1].

Evidence DimensionAutoignition Resistance (RON)
Target Compound Data1,1,3,3-Tetramethylcyclopentane (Estimated RON > 90)
Comparator Or Baselinen-Nonane (RON ~ -17)
Quantified Difference> 100 point increase in Research Octane Number
ConditionsStandard engine knock testing conditions

Critical for selecting accurate surrogate components that mimic the high anti-knock performance of advanced fuels.

Structural Compactness and Volatility

The gem-dimethyl groups at the 1 and 3 positions create a highly compact molecular geometry. Compared to its C9 isomer 1,2,4-trimethylcyclohexane, which has a boiling point of approximately 141 °C, 1,1,3,3-tetramethylcyclopentane boils significantly lower at 118 °C [1]. This combination of extreme steric bulk and higher volatility makes it a highly effective choice when a process requires a sterically demanding solvent cavity but also necessitates easy removal via evaporation post-synthesis [2].

Evidence DimensionBoiling Point and Volatility
Target Compound Data1,1,3,3-Tetramethylcyclopentane (118 °C)
Comparator Or Baseline1,2,4-Trimethylcyclohexane (~141 °C)
Quantified Difference23 °C reduction in boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Allows chemists to utilize a highly sterically hindered solvent that can be more easily stripped under reduced pressure than standard C9 cyclohexanes.

Aviation and Turbine Fuel Surrogate Formulation

Where this compound is the right choice: Formulating advanced surrogate mixtures that require a fully saturated, zero-oxygen naphthenic component with high autoignition resistance (RON > 90) to accurately model the physical and combustion properties of JP-8 and Jet-A fuels [1].

Combustion Kinetics and Aerosol Modeling

Where this compound is the right choice: Serving as a reference standard in atmospheric chemistry and engine exhaust models to study the specific ring-opening and radical propagation pathways dictated by severe gem-dimethyl steric hindrance [2].

Sterically Hindered Reaction Solvent

Where this compound is the right choice: Acting as an inert reaction medium in stereospecific organic synthesis, capitalizing on its compact structure and lower boiling point (118 °C) for easy solvent removal post-reaction compared to heavier C9 isomers [3].

XLogP3

4

Exact Mass

126.140850574 g/mol

Monoisotopic Mass

126.140850574 g/mol

Heavy Atom Count

9

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